Hexaphenoxycyclotriphosphazene

Vue d'ensemble

Description

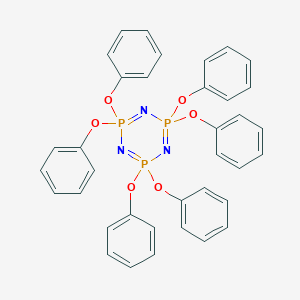

Hexaphenoxycyclotriphosphazene is a chemical compound known for its flame-retardant properties. It is commonly used in various polymer applications to enhance fire resistance. The compound consists of a cyclotriphosphazene ring with six phenoxy groups attached, which contribute to its stability and effectiveness as a flame retardant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of hexaphenoxycyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with phenol. The process includes the following steps:

Dispersing phenol and an alkali metal hydroxide in methyl alcohol: This mixture undergoes a backflow reaction under inert gas protection.

Solvent removal and product cooling: The methyl alcohol solvent is removed and recycled, and the product is cooled and dried.

Reaction with phosphonitrilic chloride trimer: The phenolate and solvent are placed in a reaction kettle, and a ketone solution of phosphonitrilic chloride trimer is added dropwise.

Backflow reaction: The mixture undergoes another backflow reaction.

Solvent removal and product washing: The solvent is removed and recycled, and the product is washed with deionized water until neutral pH is achieved.

Drying and filtration: The product is dried, heated with an alcohol solvent, cooled, and filtered to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for higher yield and efficiency. The process is designed to be simple, low in energy consumption, and capable of recycling solvents to minimize waste .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reaction

HPCTP is synthesized via the reaction of hexachlorocyclotriphosphazene (HCCP) with phenol in the presence of a base (e.g., NaOH or KOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide):

Key Reaction Conditions (Patent CN103319538A , CN108690081A ):

| Parameter | Range |

|---|---|

| Solvent | Chlorobenzene, toluene |

| Temperature | 70–160°C |

| Catalyst | Tetrabutylammonium bromide |

| Molar Ratio (HCCP:Phenol:Base) | 1:6–8:6–8 |

| Reaction Time | 4–18 hours |

| Yield | 95–98% |

This reaction proceeds via stepwise substitution of chlorine atoms by phenoxy groups, with steric hindrance from bulky phenoxy groups slowing later substitution steps .

Thermal Decomposition and Flame-Retardant Mechanisms

HPCTP decomposes at elevated temperatures (300–400°C), releasing phosphorus- and nitrogen-containing radicals that inhibit combustion via gas-phase radical quenching and condensed-phase char formation .

Decomposition Products (Source ):

| Temperature Range | Primary Products | Mechanism |

|---|---|---|

| 300–350°C | Phenoxy radicals, PO·, NH₃ | Bond cleavage of P–O–Ph |

| 350–450°C | Phosphorus oxides (PₓOᵧ), CO₂ | Char formation |

| >450°C | Graphitic carbon | Aromatic crosslinking |

Char Yield : HPCTP increases char residue in epoxy resin composites from 12.3% (neat resin) to 24.7% at 700°C .

Reactivity in Polymer Matrices

HPCTP interacts with polymers like polyamide 6 (PA6) and epoxy resins through physical blending or covalent bonding, enhancing flame retardancy without disrupting polymerization.

Performance in Epoxy Resin Composites (Source ):

| Property | Neat EP | EP + 9% HPCTP | EP + 6% HPCTP + 3% H-U |

|---|---|---|---|

| LOI (%) | 25.5 | 29.8 | 33.2 |

| UL-94 Rating | V-2 | V-1 | V-0 |

| Peak Heat Release Rate (kW/m²) | 987 | 632 | 498 |

HPCTP synergizes with inorganic additives (e.g., halloysite nanotubes) to improve thermal stability and mechanical properties .

Hydrolysis and Stability

HPCTP demonstrates hydrolytic stability in neutral water but undergoes slow hydrolysis under acidic or alkaline conditions:Half-life : >1,000 hours at pH 7; <100 hours at pH <3 or pH >11 .

Reactions with Electrophiles

HPCTP participates in electrophilic aromatic substitution (EAS) reactions due to electron-rich phenoxy groups. For example, nitration yields polynitro derivatives:Conditions : Concentrated HNO₃, 50°C, 6 hours .

Coordination Chemistry

The phosphorus atoms in HPCTP act as Lewis acids, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺):Applications : These complexes enhance thermal stability in polyurethane foams .

Applications De Recherche Scientifique

Flame Retardancy in Aerospace Applications

HPCP has been identified as an effective flame retardant for composite materials used in aerospace applications. A study demonstrated that HPCP could be incorporated into carbon fiber-reinforced polyamide 6 (CFR PA6) through a thermoreactive transfer molding (T-RTM) process. The results showed that HPCP-based formulations achieved a V-0 classification in UL94 tests, indicating superior flame retardancy compared to other conventional flame retardants .

Key Findings:

- Flame Retardancy Mechanism: The flame-retardant properties are attributed to char formation during combustion, which acts as a protective barrier.

- Thermal and Mechanical Properties: The incorporation of HPCP did not adversely affect the mechanical properties of CFR PA6, maintaining flexural and tensile strength while enhancing thermal stability .

Applications in Epoxy Resins

HPCP is also widely used as a flame retardant in epoxy resin systems. Research indicates that when combined with halloysite nanotubes (HNTs), HPCP significantly improves the thermal stability and mechanical properties of epoxy composites. The synergistic effect of HNTs with HPCP resulted in enhanced performance metrics such as higher initial decomposition temperatures and improved tensile strength .

Performance Metrics:

- Thermal Stability: The addition of HNTs raised the temperature at which 5% weight loss occurred by 11 °C.

- Flame Retardancy Ratings: Composites containing HPCP and HNTs achieved a V-0 rating in UL94 tests, demonstrating excellent fire safety characteristics .

Rigid Polyurethane Foam (RPUF)

In the context of rigid polyurethane foam (RPUF), HPCP has shown promising results in enhancing both mechanical and flame-retardant properties. Studies have indicated that the addition of HPCP alongside glass fibers improves the overall performance of RPUF, making it suitable for applications in construction and transportation where thermal insulation is crucial .

Research Highlights:

- Mechanical Enhancement: The combination of HPCP and glass fibers resulted in improved compressive strength and thermal insulation properties.

- Flame Retardancy Improvement: The integration of HPCP led to significant reductions in heat release rates during combustion tests, underscoring its efficacy as a flame retardant .

Synergistic Effects with Other Flame Retardants

HPCP has been studied for its synergistic effects when combined with other flame retardants such as aluminum tri-hydroxide (ATH). This combination has been shown to enhance smoke suppression and improve overall flame retardancy performance in epoxy resin systems .

Synergistic Benefits:

Mécanisme D'action

Hexaphenoxycyclotriphosphazene is compared with other flame retardants such as:

Hexaphenoxycyclotriphosphonitrile: Similar structure but different thermal properties.

Magnesium hydroxide: Used in combination with this compound for synergistic effects.

Uniqueness: this compound is unique due to its high thermal stability, effectiveness in various polymers, and ability to form protective char layers during combustion .

Comparaison Avec Des Composés Similaires

- Hexaphenoxycyclotriphosphonitrile

- Magnesium hydroxide

- Ethylene-vinyl acetate copolymer composites

Activité Biologique

Hexaphenoxycyclotriphosphazene (HPCTP) is a phosphazene compound that has garnered attention for its potential biological activities, particularly in the context of environmental toxicity and developmental effects in aquatic organisms. This article delves into the biological activity of HPCTP, summarizing key research findings, case studies, and relevant data.

Overview of this compound

HPCTP is primarily used as a flame retardant and plasticizer. Its chemical structure consists of a cyclotriphosphazene core with six phenoxy groups attached, which contributes to its stability and utility in various applications. However, concerns regarding its environmental impact and biological effects have prompted extensive research.

Mechanisms of Biological Activity

Recent studies have highlighted the antagonistic effects of HPCTP on retinoic acid receptors (RAR) and retinoic X receptors (RXR), which are crucial for developmental processes in vertebrates. The antagonism of these receptors can lead to significant developmental abnormalities.

Key Findings:

- Antagonistic Potency : HPCTP and its metabolite pentaphenoxycyclotriphosphazene (PPCTP) exhibit inhibitory concentrations (IC50) against RXR at 34.8 μM and against RAR at 2.79 μM for PPCTP .

- Developmental Toxicity : Exposure to HPCTP resulted in eye deformities (4.7% incidence at 465.4 ng/L), body malformations (up to 6.8%), and early developmental mortality rates between 11.6% and 21.7% across various exposure groups .

Study on Japanese Medaka

A pivotal study involved exposing sexually mature female Japanese medaka to various concentrations of HPCTP over 35 days. The results indicated:

- Maternal Transfer : HPCTP concentrations in embryos significantly exceeded those in maternal tissues, suggesting efficient maternal transfer.

- Metabolite Formation : The concentration of PPCTP increased in embryos post-exposure, indicating metabolic conversion .

Data Summary

| Parameter | Value |

|---|---|

| IC50 for RXR | 34.8 μM |

| IC50 for RAR (PPCTP) | 2.79 μM |

| Eye Deformity Incidence | 4.7% at 465.4 ng/L |

| Body Malformation Incidence | Up to 6.8% at higher concentrations |

| Early Developmental Mortality | 11.6% - 21.7% across exposure groups |

Environmental Impact

HPCTP has been detected in various aquatic environments, raising concerns about its ecological impact, particularly on fish populations in the Yangtze River Basin . The compound's persistence and potential for bioaccumulation pose risks not only to aquatic life but also to the broader ecosystem.

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFJDJUURJAICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152110 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-10-7 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.